Cas no 148043-97-4 ((2S)-2-amino-4,4-difluoropentanoic acid)

(2S)-2-Amino-4,4-difluoropentanoic acid is a fluorinated non-proteinogenic amino acid characterized by its stereospecific (S)-configuration and difluoromethyl substitution at the γ-position. This compound serves as a valuable building block in medicinal chemistry and peptide research, where its fluorine atoms enhance metabolic stability and influence conformational properties. The difluoromethyl group introduces steric and electronic effects, making it useful for probing enzyme-substrate interactions or modulating pharmacokinetic profiles. Its chiral purity ensures reproducibility in asymmetric synthesis applications. The compound’s compatibility with standard peptide coupling protocols further underscores its utility in designing bioactive analogs. Careful handling is advised due to potential sensitivity to moisture or strong acids/bases.
(2S)-2-amino-4,4-difluoropentanoic acid structure
148043-97-4 structure
Product Name:(2S)-2-amino-4,4-difluoropentanoic acid
CAS No:148043-97-4
MF:C5H9F2NO2
MW:153.12726855278
CID:100588
PubChem ID:45082065
Update Time:2025-06-09

(2S)-2-amino-4,4-difluoropentanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Norvaline,4,4-difluoro-
    • (2S)-2-amino-4,4-difluoropentanoic acid
    • L-Norvaline, 4,4-difluoro- (9CI)
    • EN300-1298629
    • 148043-97-4
    • 4,4-DIFLUORO-L-NORVALINE
    • HNZGXYVBLJPLTD-VKHMYHEASA-N
    • (S)-2-Amino-4,4-difluoropentanoic acid
    • L-Norvaline, 4,4-difluoro-
    • DTXSID40665071
    • (S)-2-Amino-4,4-difluoropentanoicacid
    • SCHEMBL890414
    • Inchi: 1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10)/t3-/m0/s1
    • InChI Key: HNZGXYVBLJPLTD-VKHMYHEASA-N
    • SMILES: FC(C)(C[C@@H](C(=O)O)N)F

Computed Properties

  • Exact Mass: 153.06017
  • Monoisotopic Mass: 153.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2
  • XLogP3: -2

Experimental Properties

  • PSA: 63.32

(2S)-2-amino-4,4-difluoropentanoic acid Pricemore >>

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Additional information on (2S)-2-amino-4,4-difluoropentanoic acid

Introduction to (2S)-2-amino-4,4-difluoropentanoic Acid (CAS No. 148043-97-4)

(2S-2-amino-4,4-difluoropentanoic acid) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential applications. With a CAS number of 148043-97-4, this compound belongs to the class of fluorinated amino acids, which are known for their enhanced metabolic stability and bioavailability. The presence of two fluorine atoms at the 4th carbon position introduces a level of complexity that makes it a subject of intense study in medicinal chemistry.

The stereochemistry of (2S-2-amino-4,4-difluoropentanoic acid) is particularly noteworthy, as the (S) configuration at the 2-position influences its interactions with biological targets. This specific arrangement has been shown to enhance binding affinity and selectivity, making it a valuable building block for the development of novel therapeutic agents. The compound's structure allows for modifications at various positions, enabling researchers to fine-tune its pharmacological properties for targeted treatments.

In recent years, there has been a surge in research focused on fluorinated amino acids due to their promising role in drug design. Studies have demonstrated that the incorporation of fluorine atoms can improve the pharmacokinetic profile of drugs, leading to increased efficacy and reduced side effects. For instance, fluorinated analogs of existing drugs have shown improved resistance to metabolic degradation, allowing for longer half-lives and more consistent therapeutic effects.

One of the most compelling aspects of (2S-2-amino-4,4-difluoropentanoic acid) is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in various biological processes, including inflammation and infection. By designing molecules that specifically inhibit these enzymes, researchers can develop treatments for a wide range of diseases. The unique structural features of (2S-2-amino-4,4-difluoropentanoic acid) make it an ideal candidate for this purpose, as its fluorinated side chains can interact with the active sites of proteases in a highly specific manner.

The compound has also been explored in the context of antiviral and anticancer therapies. Preliminary studies suggest that (2S-2-amino-4,4-difluoropentanoic acid) can disrupt viral replication by interfering with essential enzymatic pathways. Additionally, its ability to modulate protein-protein interactions has led to investigations into its potential as an anticancer agent. By targeting specific pathways involved in tumor growth and progression, this compound could offer a new avenue for cancer treatment.

The synthesis of (2S-2-amino-4,4-difluoropentanoic acid) presents unique challenges due to its complex stereochemistry and the presence of fluorine atoms. However, advances in synthetic methodologies have made it more accessible than ever before. Techniques such as asymmetric hydrogenation and enzymatic resolution have enabled researchers to produce high-purity samples of this compound efficiently. These advancements are crucial for furthering research and development efforts in this area.

In conclusion, (2S-2-amino-4,4-difluoropentanoic acid) (CAS No. 148043-97-4) is a versatile and promising compound with significant implications for pharmaceutical research. Its unique structural features and potential applications in drug development make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new ways to utilize this compound, its importance in medicinal chemistry is likely to grow even further.

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